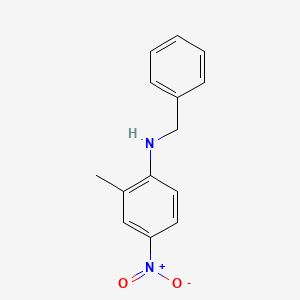

N-benzyl-2-methyl-4-nitroaniline

Description

Contextualization within Organic Nonlinear Optical (NLO) Materials Science

Organic NLO materials are at the forefront of research due to their potential for large second-order and third-order optical nonlinearities, rapid response times, and the ability to tailor their molecular structures to optimize specific properties. Unlike their inorganic counterparts, organic crystals can exhibit significantly higher NLO coefficients and damage thresholds. BNA is a prominent member of a class of organic materials designed to have a large second-order nonlinear optical response. This is achieved through a molecular structure that combines an electron-donating group and an electron-accepting group linked by a π-conjugated system, leading to a large molecular hyperpolarizability. The non-centrosymmetric packing of these molecules in the crystalline state is crucial for observing second-order NLO effects such as second-harmonic generation (SHG).

BNA's significance lies in its high NLO coefficients and its suitability for phase-matched frequency conversion processes. It belongs to the orthorhombic crystal system with the non-centrosymmetric point group mm2, a favorable structure for NLO applications. optica.org Its high SHG efficiency, reported to be approximately 8.4 and 2.3 times higher than that of potassium dihydrogen phosphate (B84403) (KDP) and urea (B33335) respectively, underscores its potential in this domain. researchgate.net

Historical Development and Significance of N-benzyl-2-methyl-4-nitroaniline as a Promising Research Subject

The journey of BNA from a laboratory synthesis to a material of significant research interest has been marked by key developments in its synthesis, purification, and crystal growth. A common laboratory synthesis involves the reaction of benzyl (B1604629) chloride with 2-methyl-4-nitroaniline (B30703). researchgate.net The subsequent purification, often carried out using column chromatography and multiple recrystallizations, is critical for obtaining the high-purity material necessary for growing high-quality single crystals. researchgate.net

Early research focused on growing BNA crystals using solution-based methods, such as slow evaporation. researchgate.net These studies revealed that the choice of solvent could influence the morphology of the resulting crystals. rsc.org A significant breakthrough in the development of BNA as a practical NLO material was the successful growth of large, high-quality single crystals using the Czochralski pulling technique from a melt environment. researchgate.net This method allowed for better control over the crystal's orientation and quality, paving the way for more detailed characterization and application-oriented studies. The ability to grow BNA as single-crystal fibers using the micro-pulling-down (μ-PD) method further expanded its potential for use in compact and efficient devices. researchgate.net

The significance of BNA was solidified with the demonstration of its capability for widely tunable THz-wave generation, spanning from 4 to 14 THz. researchgate.net This, combined with its high NLO coefficients, established BNA as a leading organic crystal for THz photonics, rivaling other well-known materials like DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate). optica.org

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research on BNA is multifaceted, focusing on optimizing its properties and exploring new applications. A major area of investigation is the precise determination and enhancement of its NLO coefficients. Researchers have employed techniques like the Maker fringe method to quantitatively determine the nonvanishing second-order NLO coefficients, including d₂₄, d₃₃, d₁₅, and d₃₂. researchgate.netnih.gov Furthermore, direct measurements of second-harmonic generation and sum-frequency generation phase-matching have allowed for the refinement of the Sellmeier equations, which are crucial for predicting and improving the performance of BNA in frequency conversion applications, particularly for THz emission. optica.orgnih.gov

Another active research direction is the improvement of crystal growth processes. While the Czochralski method has been successful, challenges such as the formation of inclusions of the native solvent (e.g., Ga) remain a significant hurdle that researchers are trying to overcome by optimizing growth parameters like the pulling rate. researchgate.net The influence of different solvents on the crystal quality and subsequent THz generation efficiency is also a subject of ongoing study, with the aim of finding the ideal conditions for producing large, defect-free crystals with superior performance. rsc.org

Furthermore, the incorporation of BNA into other materials to create novel composites is being explored. For instance, doping nematic liquid crystals with BNA has been shown to significantly reduce the response time of liquid crystal devices, opening up possibilities for faster electro-optical switching applications. mdpi.comnih.gov

Despite the progress, several challenges remain. The growth of large, high-optical-quality bulk BNA crystals is still a complex and delicate process. The material's relatively low melting point (around 105 °C) can also pose limitations for high-power applications. mdpi.com Overcoming these challenges through further advancements in crystal growth techniques and material engineering is key to unlocking the full potential of BNA in next-generation photonic technologies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-benzyl-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJTZCLHFWRBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386050 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201157-13-3 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Methyl 4 Nitroaniline

Advanced Synthetic Approaches to N-benzyl-2-methyl-4-nitroaniline

The synthesis of this compound is a focal point of research, with various methods being explored to enhance efficiency, purity, and yield. These approaches often involve sophisticated chemical strategies and optimized reaction conditions.

Nucleophilic Substitution Reactions in this compound Synthesis

A primary and effective method for synthesizing this compound involves a nucleophilic substitution reaction. This typically features the reaction of 2-methyl-4-nitroaniline (B30703) with benzyl (B1604629) bromide. In this process, the aniline (B41778) nitrogen acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide, leading to the formation of the desired product. The reaction is often carried out in the presence of a base, such as sodium bicarbonate, to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed. One representative procedure involves refluxing equimolar amounts of 2-methyl-3-nitroaniline (B147196) and benzyl bromide in DMF at 70°C for an extended period, often up to 30 hours, under an inert atmosphere to prevent oxidation. evitachem.com

Aliphatic and aromatic primary and secondary amines can also undergo acetylation via nucleophilic substitution when treated with acid chlorides, anhydrides, or esters. byjus.com This reaction, which replaces a hydrogen atom of the amino group with an acetyl group, is conducted in the presence of a base to shift the equilibrium towards the product side by neutralizing the concurrently formed HCl. byjus.com

Nano-Catalyst-Assisted Synthetic Routes for this compound

While specific examples of nano-catalysts in the synthesis of this compound are not extensively documented in the provided search results, the broader field of organic synthesis has seen a significant impact from nanotechnology. Nano-catalysts, due to their high surface-area-to-volume ratio and unique electronic properties, can offer enhanced catalytic activity, selectivity, and easier separation from the reaction mixture. It is plausible that nano-catalysts, such as palladium or copper nanoparticles supported on various materials, could be employed to facilitate the N-benzylation of 2-methyl-4-nitroaniline, potentially under milder reaction conditions and with improved yields.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time. For instance, in the synthesis of a related compound, 2-methyl-4-N-methyl-p-nitroaniline, various reaction conditions were explored to enhance the yield. google.com One embodiment of this process involved reacting o-toluidine (B26562) with acetic acid, followed by nitration with concentrated nitric acid. google.com The reaction temperature during nitration was carefully controlled to not exceed 30°C. google.com Subsequent neutralization with a sodium hydroxide (B78521) solution to a specific pH range (pH=1.5) and recrystallization from an aqueous ethanol (B145695) solution led to a product with a yield of 88.8% and a purity of 99%. google.com

The table below summarizes the optimization of reaction conditions for a related nitroaniline synthesis, highlighting the impact of various parameters on yield and purity.

| Parameter | Condition | Yield (%) | Purity (%) |

| Reaction Time | 4 hours | 88.8 | 99 |

| Reaction Time | 5 hours | 81.6 | 98 |

| Neutralization pH | 1.5 | 84.2 | 99 |

| Recrystallization | 80% aq. ethanol | 88.8 | 99 |

Impurity Control and High-Purity Synthesis Techniques for this compound

Achieving high purity is a critical aspect of synthesizing this compound, particularly for its applications in areas like nonlinear optics. researchgate.netresearchgate.net Impurities can arise from side reactions or unreacted starting materials. Common purification techniques include recrystallization and column chromatography. researchgate.net For instance, the synthesized this compound compound can be separated by column chromatography using a low-pressure silica (B1680970) gel with petroleum benzine as the eluent. researchgate.net The purity of the resulting product is then often confirmed by thin-layer chromatography (TLC). researchgate.net

In the synthesis of a similar compound, 2-methyl-4-N-methyl-p-nitroaniline, recrystallization from an 80% aqueous ethanolic solution was employed to obtain a high-purity product. google.com High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of the final compound. google.com

Chemical Reactivity and Derivatization Strategies for this compound

The chemical structure of this compound, featuring a nitro group and a secondary amine, allows for a variety of chemical transformations and derivatization strategies.

Redox Transformations of the Nitro Group in this compound

The nitro group in this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction can lead to the corresponding amino derivative, which can be a valuable intermediate for further synthesis. Typical reducing agents include metals in acidic media, such as iron or tin in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon. The resulting amine can then undergo a range of reactions, such as diazotization followed by coupling reactions to form azo dyes. byjus.com The specific conditions of the reduction can be controlled to selectively reduce the nitro group without affecting other functional groups in the molecule.

Crystallography and Polymorphism of N Benzyl 2 Methyl 4 Nitroaniline Single Crystals

Advanced Crystal Growth Techniques for N-benzyl-2-methyl-4-nitroaniline

The synthesis of high-quality single crystals of this compound (BNA) is essential for its application in nonlinear optics (NLO) and terahertz (THz) wave generation. researchgate.netresearchgate.net The quality of the BNA crystal, in terms of size, purity, and crystalline perfection, is highly dependent on the growth technique employed. Researchers have explored various advanced methods, broadly categorized into solution growth and melt growth, to obtain large, high-quality BNA crystals. researchgate.netoptica.org Solution growth methods are valued for their ability to produce crystals at temperatures well below the material's melting point, minimizing thermal decomposition. researchbib.com In contrast, melt growth techniques, such as the Czochralski method, are capable of producing large bulk crystals when precise control over the thermal environment is maintained. researchgate.netresearchgate.net

Solution Growth Methods for this compound Polymorphs

Solution growth is a widely utilized approach for producing this compound single crystals. rsc.org This method involves dissolving the synthesized BNA compound in a suitable solvent to create a saturated or supersaturated solution, from which the crystal nucleates and grows. mdpi.com The key advantage of this technique is the ability to grow crystals at or near room temperature, which helps in avoiding the degradation of the organic material. researchbib.com The choice of solvent, control of supersaturation, and the specific solution growth technique, such as slow evaporation, are critical factors that influence the resulting crystal's quality, morphology, and potentially its polymorphic form. researchgate.netrsc.org High-quality BNA single crystals with dimensions of 5x10x3 mm³ have been successfully grown using solution methods. optica.org

Slow Evaporation Method for this compound Crystal Growth

The slow evaporation solution growth technique (SEST) is a common and effective method for growing this compound crystals. researchgate.net In this method, a supersaturated solution of BNA is prepared in a chosen solvent and allowed to evaporate slowly at a constant, controlled temperature. researchbib.commdpi.com As the solvent evaporates, the concentration of the solute increases, leading to nucleation and subsequent crystal growth. Good optical quality single crystals of BNA have been successfully grown using this technique. researchgate.net For instance, BNA has been crystallized from aqueous methanol solutions at temperatures between 30°C and 50°C, with saturation achieved at 40°C. researchgate.net The process is typically carried out in a dust-free environment to prevent unwanted nucleation, and the container is often covered to control the rate of evaporation, which can take several days or weeks. mdpi.comsdnbvc.edu.in

Influence of Polar Solvents on this compound Crystal Morphology and Growth Direction

The choice of solvent, particularly polar solvents, has a significant impact on the morphology and growth dynamics of this compound crystals. rsc.org Studies have shown that both polar protic and aprotic solvents can influence the crystal habit. researchgate.netrsc.org The interaction between the solvent molecules and the growing crystal faces can either promote or inhibit growth along specific crystallographic axes. rsc.org

| Solvent Type | Observation | Primary Growth Direction | Reference |

|---|---|---|---|

| Polar Protic & Aprotic Solvents | Crystal morphology is influenced by the specific solvent used. | Predominantly along the crystallographic b-axis. | rsc.org |

| Specific Polar Aprotic Solvent | Created a favorable solute-solvent environment, improving crystal quality. | Not specified. | rsc.org |

| Ethanol (B145695) | Used to grow high-quality bulk crystals by slow cooling. | Not specified. | optica.org |

| Aqueous Methanol | Good optical quality single crystals were grown via slow evaporation. | Not specified. | researchgate.net |

Supersaturation Control in this compound Solution Growth

Controlling the level of supersaturation is a critical factor in the solution growth of high-quality this compound crystals. optica.org Supersaturation is the driving force for crystallization, but if it is too high, it can lead to spontaneous nucleation and the formation of multiple, lower-quality crystals. mdpi.com Key factors for successfully growing large, high-quality BNA single crystals include the concentration, the temperature of the saturated solution, and the cooling rate. optica.org

One method to control supersaturation is through slow cooling of a saturated solution. For example, a BNA ethanol solution was cooled extremely slowly at a rate of 0.5°C per day to reach the supersaturation state, leading to spontaneous nucleation. optica.org To further grow seed crystals, a saturated solution was cooled from approximately 15°C to 0°C at a rate of 1°C per day. optica.org Another approach involves the use of an antisolvent. The influence of water as an antisolvent on the polymorphic nucleation of BNA during its crystallization from a methanol solution has been studied. researchgate.net By determining the solubility of BNA in methanol-water mixtures, the level of supersaturation can be assessed and controlled based on the concentration of the antisolvent. researchgate.net

Melt Growth Techniques for this compound Single Crystals

Melt growth techniques involve the solidification of a molten form of the material to form a single crystal. These methods are advantageous for producing large bulk crystals. For this compound, techniques such as the Czochralski pulling method and the vertical Bridgman method have been explored. researchgate.netresearchgate.net These techniques require precise control of temperature gradients and the growth environment to prevent thermal decomposition of the organic compound and to ensure the growth of a high-quality single crystal. researchgate.netwikipedia.org

Czochralski Pulling Technique for this compound

The Czochralski (Cz) pulling technique has been successfully used for the first time to grow a single crystal of this compound from a diffusion-controlled melt environment. researchgate.netresearchgate.net This method involves dipping a precisely oriented seed crystal into a crucible containing molten BNA and then slowly pulling it upwards while rotating it simultaneously. researchgate.netwikipedia.org

For the growth of BNA, a solution-grown crystal with a known morphology was used as a seed. researchgate.netresearchgate.net The process is conducted at a constant melt temperature, reported to be 102°C. researchgate.net The key to successful growth is the careful control of the interfacial layer between the melt and the growing crystal, which is maintained by optimizing the melt temperature, as well as the pulling and rotation rates. researchgate.netresearchgate.net A slow and steady growth rate is crucial for affirming the good quality of the resulting single crystal. researchgate.net The growth is typically performed in an inert atmosphere to prevent the color change of the melt that can occur due to thermal-oxidation. researchgate.netwikipedia.org

| Parameter | Value/Condition | Purpose | Reference |

|---|---|---|---|

| Melt Temperature | 102°C | To maintain a stable molten state of BNA. | researchgate.net |

| Seed Crystal | Solution-grown crystal with habitual morphology. | To initiate directional solidification and control orientation. | researchgate.netresearchgate.net |

| Growth Environment | Controlled to prevent thermal-oxidation. | To avoid degradation and discoloration of the melt. | researchgate.net |

| Pulling and Rotation Rates | Optimized to control the melt/crystal interface. | To ensure controlled diffusion and steady growth. | researchgate.netresearchgate.net |

Vertical Bridgman Method for this compound

The Vertical Bridgman method has been successfully employed for the growth of large, high-quality single crystals of this compound (BNA). This technique involves the directional solidification of the molten compound in a vertically oriented furnace. Researchers have reported growing single crystals with dimensions such as 8 mm in diameter and 10 mm in length, which possess sufficient optical transparency for spectroscopic applications researchgate.netresearchgate.net. In other studies, even larger crystals, measuring up to 8 mm in diameter and 30 mm in length, have been produced using this melt growth technique nih.gov. The method allows for controlled cooling and crystallization, which is crucial for obtaining crystals with good optical quality suitable for nonlinear optical (NLO) and terahertz (THz) wave generation studies researchgate.netnih.gov.

Micro-Pulling Down (µ-PD) Method for this compound Fiber Crystals

The micro-pulling down (µ-PD) method has been utilized for the specific application of growing this compound in the form of fiber single crystals researchgate.net. In this process, the selection of crucible material and its geometry is critical and is determined by the wetting characteristics of liquid BNA researchgate.net. This technique has enabled the successful growth of BNA fiber single crystals with diameters of approximately 1–2 mm researchgate.net. These fiber crystals have been characterized using powder X-ray diffraction and X-ray rocking curve measurements. Their utility has been demonstrated in the generation of widely-tunable THz-waves, spanning a range from 4 THz to 14 THz researchgate.net.

Physical Vapour Transport (PVT) for this compound Crystal Formation

Physical Vapour Transport (PVT) is another technique that has been applied to the formation of this compound crystals researchgate.net. This method involves the sublimation of the source material at a higher temperature and its subsequent recrystallization at a lower temperature zone within a controlled environment. The process relies on the temperature gradient to drive the transport of the gaseous BNA molecules to the growth region where they nucleate and grow into single crystals researchgate.net. This technique is particularly useful for materials that are prone to decomposition at their melting point, although BNA can also be grown from the melt semanticscholar.org.

Structural Characterization of this compound Crystalline Phases

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound Polymorphs

Single Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique used to determine the precise atomic and molecular structure of crystalline materials. For this compound, SCXRD analysis has been instrumental in refining the unit cell structure of crystals grown from different methods, such as melt growth versus solution growth researchgate.net. This comparative analysis helps in understanding the influence of the growth technique on the crystal structure and confirming the presence of different polymorphic forms researchgate.net.

Determination of Orthorhombic and Monoclinic Crystal Systems and Space Groups for this compound

Structural analysis of this compound has predominantly identified it as crystallizing in the orthorhombic system researchgate.netbiosynth.com. Powder X-ray diffraction studies have confirmed that BNA belongs to this crystal system, and the specific space group has been determined to be Pna2₁ researchgate.net. The monoclinic crystal system is characterized by vectors of unequal length where two pairs of vectors are perpendicular, while the third pair makes an angle other than 90° wikipedia.org. While various polymorphs can exist for organic compounds, the orthorhombic phase is the well-documented form for BNA researchgate.netchemrxiv.org.

Table 1: Crystal System and Space Group for this compound

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

Refinement of Unit Cell Parameters for this compound

The unit cell parameters for the orthorhombic phase of this compound have been refined through X-ray diffraction analysis. These parameters define the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice. The reported values from powder XRD studies are consistent and provide a clear structural definition for this crystalline phase researchgate.net.

Table 2: Refined Unit Cell Parameters for Orthorhombic this compound

| Unit Cell Parameter | Value (Å) |

| a | 5.624 |

| b | 7.255 |

| c | 19.571 |

Powder X-ray Diffraction (PXRD) for Crystalline Purity and Phase Identification of this compound

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline purity and identifying the phase of this compound. Studies have shown that BNA crystallizes in the orthorhombic system, which is essential for its applications. The analysis of the diffraction pattern allows for the determination of the unit cell parameters, providing a fingerprint for the crystalline phase.

The PXRD analysis performed on BNA crystals confirms its orthorhombic crystal system with the space group Pna21 researchgate.net. The determined lattice parameters are in agreement with reported values, verifying the successful synthesis and crystallization of the desired phase researchgate.net.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 5.624 |

| b (Å) | 7.255 |

| c (Å) | 19.571 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions in this compound

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within the crystal structure of this compound. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts and the nature of the forces holding the crystal lattice together. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions.

| Interaction Type | Description |

|---|---|

| H···H | Represents the contacts between hydrogen atoms on adjacent molecules. |

| O···H | Indicates hydrogen bonding interactions involving oxygen and hydrogen atoms. |

| C···H | Relates to weaker C-H...π interactions and other van der Waals forces. |

| C···C | Suggests the presence of π-π stacking interactions between aromatic rings. |

Investigation of π-π Stacking and Hydrogen Bonding Networks (C-H…O, N-H…O, C-H…π) in this compound Crystals

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds and π-π stacking interactions researchgate.net. The dominant intermolecular hydrogen bonds include C-H···O, N-H···O, and C-H···π interactions, which create a robust three-dimensional framework researchgate.net.

The C-H···O and N-H···O hydrogen bonds involve the hydrogen atoms of the methyl and benzyl (B1604629) groups and the oxygen atoms of the nitro group. The C-H···π interactions occur between the hydrogen atoms and the aromatic rings of neighboring molecules. Furthermore, π-π stacking is indicated by the shape index and curvedness surfaces from Hirshfeld analysis, suggesting an efficient packing of the molecular moieties researchgate.net.

| Interaction | Participating Groups |

|---|---|

| C-H···O Hydrogen Bonding | Methyl/Benzyl C-H and Nitro O |

| N-H···O Hydrogen Bonding | Amine N-H and Nitro O |

| C-H···π Interactions | C-H groups and Aromatic Rings |

| π-π Stacking | Aromatic Rings |

Polymorphism and Phase Transitions in this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of the solid-state chemistry of this compound. The different polymorphs can exhibit distinct physical and chemical properties.

Identification and Characterization of Orthorhombic and Monoclinic Polymorphs of this compound

This compound is known to exhibit polymorphism, with at least two identified crystalline forms: a stable orthorhombic polymorph and a metastable monoclinic polymorph ia-cg.com. The orthorhombic form is typically obtained under thermodynamic control, while the monoclinic form can be accessed under specific crystallization conditions ia-cg.com.

The two polymorphs have distinct growth morphologies, with the orthorhombic form appearing as platy crystals and the monoclinic form as needle-like crystals ia-cg.com. Characterization techniques such as in-situ optical microscopy and spectroscopy are used to distinguish and study these different crystalline phases.

| Polymorph | Crystal System | Morphology | Stability |

|---|---|---|---|

| Orthorhombic | Orthorhombic | Platy | Stable |

| Monoclinic | Monoclinic | Needle-like | Metastable |

Thermal Analysis of Phase Transitions (e.g., Cold Crystallization, Irreversible Phase Transitions) in this compound

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to investigate the phase transitions and thermal stability of this compound polymorphs. DSC can confirm the melting point and thermal stability of the compound researchgate.net.

Studies have shown that the metastable monoclinic form can undergo a solution-mediated polymorphic phase transformation to the more stable orthorhombic form over time when in contact with the mother liquor ia-cg.com. This suggests an irreversible phase transition under these conditions. While detailed studies on cold crystallization are not extensively reported, the existence of a metastable polymorph implies that such transitions could potentially be induced under specific thermal treatments.

Mechanistic Understanding of Polymorph Separation via Antisolvent Crystallization for this compound

Antisolvent crystallization is an effective method for separating the polymorphs of this compound ia-cg.com. The mechanism of separation is based on the supersaturation-dependent polymorphic nucleation from a methanol solution with the addition of water as an antisolvent ia-cg.com.

At lower levels of supersaturation (σ in the range of 0.2 to 0.5), the addition of the antisolvent to the methanol solution favors the nucleation and growth of the stable orthorhombic polymorph ia-cg.com. Conversely, at higher levels of supersaturation, the metastable needle-like monoclinic polymorph is preferentially formed ia-cg.com. This control over nucleation allows for the selective crystallization and separation of the two polymorphs. Over time, the metastable monoclinic form will transform into the stable orthorhombic form if left in the solution, demonstrating a solution-mediated phase transformation ia-cg.com.

Spectroscopic and Vibrational Analysis of N Benzyl 2 Methyl 4 Nitroaniline

Fourier Transform Infrared (FTIR) Spectroscopy of N-benzyl-2-methyl-4-nitroaniline

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups and vibrational modes within a molecule. For this compound, FTIR analysis provides insights into the vibrations of its constituent parts, such as the nitro group, amine group, and the aromatic rings. These studies are often complemented by theoretical calculations to achieve a more precise assignment of the observed spectral bands.

Vibrational Mode Assignments of Functional Groups in this compound

The vibrational spectrum of this compound is complex, with numerous bands corresponding to the various functional groups. The assignment of these bands to specific vibrational modes is achieved through a combination of experimental observation and theoretical modeling, often using Density Functional Theory (DFT). consensus.app

Key functional group vibrations include:

N-H Stretching: The stretching vibration of the secondary amine (N-H) group is a characteristic feature in the FTIR spectrum.

NO2 Vibrations: The nitro group (NO2) exhibits both symmetric and asymmetric stretching modes, which are sensitive to the electronic environment and intermolecular interactions.

C-N Stretching: The stretching vibrations of the C-N bonds associated with the amino and nitro groups provide information about the charge transfer characteristics within the molecule.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) rings are also prominent, indicating the structural integrity of the aromatic systems.

CH3 Vibrations: The methyl group (CH3) attached to the aniline (B41778) ring shows characteristic stretching and bending vibrations.

The precise frequencies of these vibrations can be influenced by factors such as the crystalline form (polymorphism) and the presence of intermolecular hydrogen bonds. aip.orgresearchgate.net

Table 1: Selected FTIR Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) |

| N-H | Stretching | ~3380 |

| NO₂ | Asymmetric Stretching | ~1495 |

| NO₂ | Symmetric Stretching | ~1305 |

| C-N (Amino) | Stretching | ~1340 |

| C-H (Aromatic) | Stretching | ~3030 - 3100 |

| C=C (Aromatic) | Stretching | ~1600 - 1450 |

| CH₃ | Asymmetric Stretching | ~2970 |

| CH₃ | Symmetric Stretching | ~2870 |

Note: The exact frequencies can vary slightly depending on the experimental conditions and the specific polymorph being analyzed.

Theoretical-Experimental Correlation in FTIR Spectra of this compound

To gain a deeper understanding of the vibrational spectrum, theoretical calculations are often performed and compared with experimental FTIR data. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. consensus.app By calculating the vibrational frequencies and intensities of the optimized molecular structure of this compound, a theoretical spectrum can be generated.

This theoretical spectrum is then compared with the experimental FTIR spectrum. A good correlation between the calculated and observed frequencies and intensities validates the accuracy of the theoretical model and aids in the definitive assignment of the vibrational bands. researchgate.net Discrepancies between the theoretical and experimental data can often be attributed to factors not fully accounted for in the gas-phase calculations, such as intermolecular interactions and solid-state effects in the crystal lattice. These comparisons are crucial for a comprehensive analysis of the molecule's vibrational behavior. consensus.app

Raman Spectroscopy of this compound

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and vibrations that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy is instrumental in studying lattice vibrations, low-frequency modes, and the effects of polymorphism.

Lattice Vibrations and Low-Frequency Modes in this compound Raman Spectra

The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly informative as it reveals details about the collective vibrations of the crystal lattice. aip.org These lattice vibrations, or phonon modes, are highly sensitive to the crystal structure and intermolecular forces. chemistry.org.il

In this compound, the low-frequency Raman spectra show distinct bands that can be attributed to the translational and librational motions of the molecules within the crystal lattice. nih.gov The study of these modes is crucial for understanding the crystal packing and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, which play a significant role in the material's nonlinear optical properties. aps.orgarxiv.org The analysis of these low-frequency modes is often supported by theoretical calculations. aip.org

Polymorphism-Dependent Raman Spectral Characteristics of this compound

This compound is known to exist in different crystalline forms, or polymorphs. aip.org These polymorphs have distinct crystal structures and, consequently, different vibrational properties. Raman spectroscopy is an effective tool for distinguishing between these polymorphs. aip.orgaip.org

The Raman spectra of different polymorphs of this compound show noticeable differences, particularly in the low-frequency lattice vibration region. aip.org However, variations can also be observed in the internal vibrational modes of the molecule due to the different crystal environments. These spectral differences serve as a fingerprint for each polymorphic form, allowing for their unambiguous identification. The study of polymorphism is critical as the nonlinear optical properties of this compound can be highly dependent on the specific crystal structure. aip.org

Table 2: Polymorphism-Dependent Raman Spectral Features of this compound

| Polymorph | Key Differentiating Raman Bands (cm⁻¹) | Observations |

| Orthorhombic | Pronounced differences in the 15-200 cm⁻¹ region compared to the monoclinic form. | This non-centrosymmetric form is of particular interest for its second-order nonlinear optical properties. aip.org |

| Monoclinic | Distinct spectral features in the low-frequency lattice region. | This centrosymmetric form does not exhibit second-order nonlinear optical effects. aip.org |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy of this compound

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in this spectral range. researchgate.netresearchgate.net This technique is essential for determining the optical transparency window of this compound, which is a critical parameter for its applications in nonlinear optics and THz generation. researchgate.net

The UV-Vis spectrum of this compound typically shows a strong absorption band in the ultraviolet region, which is attributed to π-π* electronic transitions within the aromatic rings and the conjugated system of the molecule. The position of this absorption edge, known as the UV cutoff wavelength, defines the lower limit of the material's transparency range. A lower UV cutoff is generally desirable for NLO applications to avoid absorption of the generated second-harmonic light.

The spectrum also reveals information about intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, which is a key contributor to the molecule's large second-order NLO response. researchgate.net The solvent environment can influence the position of the absorption bands, providing further insights into the nature of the electronic transitions.

Table 3: UV-Vis-NIR Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | ~390 | Not specified | Intramolecular Charge Transfer (ICT) |

| Dichloromethane | ~395 | Not specified | Intramolecular Charge Transfer (ICT) |

Note: The exact λmax can vary depending on the solvent and concentration. The near-infrared region is typically characterized by weak overtone and combination bands of fundamental vibrations. researchgate.net

Electronic Excitation and Absorption Characteristics of this compound

The electronic absorption properties of this compound are characterized by distinct excitation peaks. Theoretical calculations based on Density Functional Theory (DFT) provide insight into its linear electronic absorption. The calculated optical absorption spectrum for BNA shows a primary absorption peak at 345 nm, which is attributed to an n → π* electronic transition, and another peak at 292 nm corresponding to a π → π* transition. nih.gov The presence of nitro and methyl groups on the molecule influences these absorption characteristics. nih.gov

Experimental studies on BNA-doped liquid crystal cells confirm a strong, drastic absorbance around 400 nm. mdpi.com This absorption is a key feature of the BNA molecule. mdpi.com Further investigations into its photo-excitation dynamics using femtosecond time-resolved absorption spectroscopy identified three transient components with different decay times. These components include a 260 fs-decay time stimulated emission during geometrical relaxation, a subsequent 680 fs energy relaxation, and a 2.6 ps decay reflecting a cooling process of hot electrons. researchgate.net Semi-empirical and Time-Dependent DFT (TD-DFT) methods have been employed to calculate parameters such as singlet and triplet state energies, dipole moments, and oscillator strengths, which are then compared with experimental findings. researchgate.net

Table 1: Calculated Electronic Absorption Peaks for this compound

| Wavelength (nm) | Transition Type | Attributed Groups | Source |

| 345 | n → π | Nitro and Methyl groups | nih.gov |

| 292 | π → π | N/A | nih.gov |

Optical Transparency and Cutoff Wavelength Analysis for this compound

Single crystals of this compound have been grown with sufficient optical transparency to be suitable for spectroscopic applications. researchgate.netresearchgate.net The material exhibits a transparency range that extends across the visible and near-infrared regions of the electromagnetic spectrum. nih.govkuleuven.be

However, its transparency is limited at shorter wavelengths. Transmission spectra of BNA-doped liquid crystal cells show a significant loss of light near 400 nm. mdpi.com This pronounced light loss is due to the strong absorbance of the BNA molecule in this region, effectively establishing its UV cutoff wavelength. mdpi.com The yellow tint observed in some BNA-doped samples is a direct consequence of this absorbance at the blue end of the visible spectrum. mdpi.com

Blue-Light Filtering Properties of this compound

The strong absorbance of this compound near 400 nm gives it effective blue-light filtering capabilities. mdpi.com When used as a dopant in nematic liquid crystals, BNA enables the resulting device to function as a blue light intensity filter. mdpi.com This property is a direct result of the molecule's inherent strong absorbance in that specific wavelength range. mdpi.com Density Functional Theory (DFT) calculations support these experimental findings, demonstrating that the BNA dopant strengthens the material's absorbance for blue light. nih.gov This makes BNA a suitable material for developing fast-response liquid crystal devices that also incorporate a blue-light filtering function, which can help protect the retina from potentially harmful effects. mdpi.com

Advanced Optical Spectroscopic Techniques for this compound

Polarized Reflection Spectroscopy for Linear Optical Parameters (Refractive Indices, Extinction Coefficients) of this compound

Polarized reflection spectroscopy is a key technique used to determine the linear optical parameters of crystalline this compound, specifically its refractive indices and extinction coefficients. researchgate.netresearchgate.net By measuring the polarized reflection spectra of a BNA single crystal, researchers can extract these fundamental properties. researchgate.netresearchgate.netresearchgate.net

Further studies have utilized second harmonic generation and sum frequency generation phase-matching measurements to refine the Sellmeier equations for the three principal refractive indices of BNA across its visible and near-infrared transparency range. nih.gov Additionally, the nonlinear refractive index of BNA at a wavelength of 800 nm has been calculated by recording the transmitted laser spectrum. nih.gov

Fluorescence and Phosphorescence Spectroscopy of this compound

The emissive properties of this compound have been investigated through fluorescence and phosphorescence spectroscopy at cryogenic temperatures ranging from 5 to 200 K. researchgate.net BNA crystals exhibit both fluorescence and phosphorescence, a contrast to similar molecules like para-nitroaniline which only show fluorescence. researchgate.net

The fluorescence spectrum of BNA shows a vibronic structure that disappears above 30 K, a phenomenon presumed to be caused by vibrations of the nitro group. researchgate.net In contrast, the phosphorescence spectrum remains structured, which is thought to originate from trap states within the crystal. researchgate.net The phosphorescence decay time at a temperature of 5 K has been measured to be 270 ms. researchgate.net The compound's capacity for spontaneous emission is a recognized characteristic. biosynth.comcymitquimica.com

Table 2: Luminescence Properties of this compound Crystal

| Property | Observation | Temperature | Source |

| Fluorescence | Vibronic structure present | Below 30 K | researchgate.net |

| Phosphorescence | Structured, originates from trap states | 5 K - 200 K | researchgate.net |

| Phosphorescence Decay Time | 270 ms | 5 K | researchgate.net |

Computational Chemistry and Quantum Mechanical Investigations of N Benzyl 2 Methyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations on N-benzyl-2-methyl-4-nitroaniline

Density Functional Theory (DFT) has been a primary tool for investigating the properties of this compound. Specifically, calculations have been performed using DFT with the Becke-3-Lee-Yang-Parr (B3LYP) functional and the 6-31+G(2d,p) basis set to elucidate the molecule's geometry, electronic structure, and related properties. mdpi.com

Molecular Geometry Optimization and Conformation Analysis of this compound

Theoretical geometry optimization of the BNA molecule reveals key structural parameters. mdpi.com The molecule consists of two main parts: a 2-methyl-4-nitroaniline (B30703) group and a benzyl (B1604629) group, which are not coplanar. The calculations indicate that the two benzene (B151609) rings of the BNA molecule are attached at an angle of approximately 80°. mdpi.com This non-planar conformation is a critical aspect of its molecular structure.

DFT calculations provide detailed information on bond lengths and angles. For instance, the N-H bond length in the amine group of an isolated BNA molecule is calculated to be 1.01 Å. mdpi.com This value remains consistent even when BNA is doped into a liquid crystal matrix, suggesting the stability of this particular bond. mdpi.com The optimized geometry obtained from these calculations serves as the foundation for further analysis of the molecule's electronic and optical properties. mdpi.com

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer in this compound

The electronic properties of this compound are largely defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that influences the molecule's reactivity and electronic transitions. mdpi.com

DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. mdpi.com The presence of an electron-donating amine group and an electron-withdrawing nitro group on the same aniline (B41778) ring system facilitates intramolecular charge transfer (ICT). This ICT is a key factor in the nonlinear optical properties of the molecule. The HOMO is typically localized on the electron-rich part of the molecule (the aniline ring and amine group), while the LUMO is concentrated on the electron-deficient nitro group. This spatial separation of the frontier orbitals upon excitation leads to a significant charge transfer from the donor to the acceptor part of the molecule. mdpi.com

The calculated HOMO-LUMO energy gap for BNA provides insight into its electronic stability and the energy required for electronic excitation. mdpi.com

Prediction and Validation of Vibrational Frequencies (FTIR, Raman) for this compound

While experimental Fourier-Transform Infrared (FTIR) and Raman spectroscopy have been used to identify the vibrational modes of different functional groups in the BNA crystal, detailed computational studies presenting a direct comparison between calculated and experimental vibrational frequencies for this compound are not extensively available in the literature. researchgate.netresearchgate.net Such studies are essential for the precise assignment of spectral bands and for validating the accuracy of the computational methods used.

Theoretical Determination of Molecular Optical Properties of this compound

Theoretical calculations are instrumental in predicting the molecular optical properties of this compound, which are the origin of its macroscopic optical response.

Dipole Moment and Polarizability Calculations for this compound

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that can be calculated using DFT. These properties are essential for understanding how the molecule interacts with electric fields and for predicting its behavior in various environments, such as when doped into liquid crystals. mdpi.com

DFT calculations confirm that BNA is a polar molecule with a significant dipole moment. mdpi.com The polarizability describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. The anisotropy of the polarizability (Δα) is also a key parameter, particularly for applications in liquid crystal devices. Theoretical calculations have been performed to obtain the values for the dipole moment, polarizability, and polarizability anisotropy for BNA. mdpi.com These calculated values are critical for understanding the increase in dielectric anisotropy observed when BNA is used as a dopant in liquid crystal mixtures. mdpi.com

Table 1: Calculated Electronic Properties of this compound (BNA)

| Property | Calculated Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Data not available in sources |

| Dipole Moment (μ) | Data not available in sources |

| Polarizability (α) | Data not available in sources |

| Polarizability Anisotropy (Δα) | Data not available in sources |

First-Order Hyperpolarizability (β) Tensor Calculations for this compound

The first-order hyperpolarizability (β) is a tensor quantity that describes the nonlinear response of a molecule to an applied optical electric field and is the molecular origin of the second harmonic generation (SHG) effect. While theoretical calculations of β are crucial for understanding the NLO properties of materials, specific calculated values for the β tensor components of this compound are not readily found in the surveyed literature.

However, experimental studies have determined the macroscopic second-order NLO coefficients (d-tensor) of BNA single crystals, which are related to the molecular hyperpolarizability. These experiments have confirmed that BNA possesses large NLO coefficients, particularly d₃₃. researchgate.net The magnitudes of these coefficients have been quantitatively measured, highlighting the material's potential for NLO applications. nih.gov For example, one study determined the relative magnitudes of the d-tensor components to be d₃₃₃ ≈ (17±9) × d₃₂₂, with d₃₂₂ > d₃₁₁ and d₃₁₁ ≈ 0. researchgate.net A full characterization of the non-vanishing second-order NLO coefficients has also been performed. nih.gov These experimental findings underscore the significant first-order hyperpolarizability of the BNA molecule, which would be the subject of direct computational investigation.

Intermolecular Interactions and Vibronic Couplings Contributing to Optical Nonlinearity in this compound

The remarkable nonlinear optical response of this compound is not merely a feature of the isolated molecule but is significantly amplified and modulated by its specific arrangement in the crystalline state. The collective behavior of molecules, governed by intermolecular forces and their interaction with light, is paramount. Computational studies have been instrumental in dissecting these complex contributions.

Research has demonstrated that early theoretical models which neglected intermolecular interactions failed to accurately predict the NLO coefficients of BNA crystals. nih.govnih.gov A significant breakthrough came with the inclusion of these interactions in calculations, often by considering supramolecular clusters rather than single molecules. nih.gov This approach revealed that the anomalous enhancement of certain tensor components (like the d₃₃₃ component) of the second-order NLO response is attributable to interactions along the direction of hydrogen bonds within the crystal, coupled with resonance effects. nih.govnih.gov

The primary intermolecular interactions identified in BNA crystals are:

Hydrogen Bonding: The N-H group of the aniline moiety and the oxygen atoms of the nitro group are key participants in forming intermolecular hydrogen bonds (N-H···O). These bonds create a specific, acentric alignment of the molecules in the orthorhombic crystal structure, which is a prerequisite for second-harmonic generation (SHG). nih.govresearchgate.net

Van der Waals Forces: Weaker, but numerous, van der Waals forces also play a role in the crystal packing and stability.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. By mapping properties onto a surface defined by the electron distribution of a molecule within a crystal, it provides a detailed picture of close contacts between neighboring molecules. For related nitroaniline compounds, Hirshfeld analysis has shown that O···H/H···O contacts, indicative of hydrogen bonding, make the largest contribution to the molecular surface, confirming their dominant role in the crystal packing. mdpi.com

Vibronic couplings , the interaction between electronic transitions and molecular vibrations, are another critical factor contributing to the optical nonlinearity. Spectroscopic studies combined with Density Functional Theory (DFT) calculations have shown that the NLO response in BNA is enhanced by these couplings. rsc.org Resonance Raman spectroscopy, in particular, has revealed couplings between intramolecular and intermolecular charge transfer states and various vibrational modes, including those of the nitro group and lattice vibrations. rsc.org This indicates that the absorption of a photon and the subsequent electronic excitation are intimately linked to the vibrational framework of the crystal, a mechanism that enhances the nonlinear polarization.

Density Functional Theory has also been employed to understand the effects of BNA as a dopant in other materials, such as liquid crystals. These studies confirm that intermolecular interactions between the BNA molecule and the liquid crystal host, such as strong π-π interactions, are significant. usc.edu DFT calculations have demonstrated that doping with BNA can increase the dipole moment and dielectric anisotropy of the host-guest system. usc.edunih.gov

| Interaction Type | Description | Role in Optical Nonlinearity | Computational Evidence |

| Hydrogen Bonding | Interaction between the N-H group and the nitro group's oxygen atoms (N-H···O). | Enforces the acentric crystal packing essential for second-order NLO effects. Enhances specific tensor components. | DFT calculations on supramolecular clusters. nih.govnih.gov |

| π-π Interactions | Stacking of the aromatic rings (benzyl and nitroaniline). | Influences molecular alignment and the electronic structure of the crystal. | DFT calculations on BNA-doped liquid crystals. usc.edu |

| Vibronic Couplings | Interaction between electronic states and molecular/lattice vibrations. | Enhances NLO response through resonance with charge transfer states. | Resonance Raman spectroscopy and DFT calculations. rsc.org |

Advanced Computational Models for this compound Molecular Dynamics

While quantum mechanical methods like DFT are excellent for calculating static properties of molecules and crystals, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, providing insights into thermal motion, phase transitions, and other time-dependent phenomena that are inaccessible through static calculations.

Classical MD simulations are the most common approach for studying organic molecular crystals. rsc.org These simulations rely on a force field , which is a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. usc.edu The accuracy of a classical MD simulation is highly dependent on the quality of the force field used. For organic molecules like BNA, common force fields include:

GAFF (General Amber Force Field)

CHARMM (Chemistry at Harvard Molecular Mechanics)

OPLS (Optimized Potentials for Liquid Simulations)

Developing a specific force field for BNA would involve parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to reproduce experimental data (like crystal structure and vibrational spectra) and/or high-level quantum mechanical calculations. liu.se Once a reliable force field is established, MD simulations can be used to study various dynamic properties of BNA crystals, such as thermal expansion, lattice vibrations (phonons), and molecular reorientations within the crystal lattice. rsc.org Although detailed MD studies specifically on BNA are not widely published, the methodology is well-established for similar organic crystals. nih.govrsc.org

A more computationally intensive but potentially more accurate method is Ab initio Molecular Dynamics (AIMD) . In AIMD, the forces on the atoms are calculated "from the beginning" (ab initio) using quantum mechanics (typically DFT) at each step of the simulation, rather than relying on a pre-defined classical force field. nih.gov This approach is particularly valuable for studying processes that involve changes in electronic structure, such as chemical reactions or electronically excited states. For a complex NLO material like BNA, AIMD could be used to simulate the molecular response to an intense electric field, providing a dynamic picture of the polarization and the onset of nonlinear effects without the limitations of a fixed-charge classical force field. Due to their high computational cost, AIMD simulations are typically limited to smaller system sizes and shorter timescales compared to classical MD. nih.gov

| Computational Model | Basis of Method | Typical Applications for BNA | Advantages | Limitations |

| Classical Molecular Dynamics (MD) | Newton's equations of motion with forces derived from a classical force field (e.g., GAFF, CHARMM). usc.edursc.org | Simulating thermal motion, lattice dynamics, phase behavior, and mechanical properties of the crystal. | Computationally efficient, allowing for large systems and long simulation times. | Accuracy is entirely dependent on the quality of the pre-defined force field; cannot model bond breaking or electronic excitations. rsc.org |

| Ab initio Molecular Dynamics (AIMD) | Newton's equations of motion with forces calculated "on-the-fly" from quantum mechanics (DFT). nih.gov | Simulating chemical reactions, dynamics in electronically excited states, and detailed response to external fields. | Highly accurate as it includes electronic effects; does not require prior force field parameterization. | Very computationally expensive, limiting simulations to small systems (~hundreds of atoms) and short timescales (~picoseconds). nih.gov |

| Hirshfeld Surface Analysis | Partitioning of crystal space into molecular volumes based on electron density. | Visualizing and quantifying intermolecular contacts (e.g., hydrogen bonds, π-π stacking). researchgate.net | Provides intuitive and quantitative insights into crystal packing. | A static analysis tool, does not provide dynamic information. |

Nonlinear Optical Nlo Properties and Terahertz Thz Applications of N Benzyl 2 Methyl 4 Nitroaniline

Second Harmonic Generation (SHG) Efficiency

The efficiency of a material in converting incident laser light into light at double the frequency is a key metric for NLO applications. BNA exhibits a notable capacity for SHG.

Quantification of SHG Efficiency using Kurtz Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of the SHG efficiency of new materials. nih.govmdpi.com This method involves irradiating a powdered sample of the material with a laser and measuring the intensity of the generated second-harmonic light. Studies employing this technique have demonstrated the significant NLO properties of N-benzyl-2-methyl-4-nitroaniline.

Research has shown that the SHG efficiency of BNA is considerably higher than that of standard inorganic NLO materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.netresearchgate.net Specifically, the SHG efficiency of BNA has been reported to be 56 times greater than that of KDP. researchgate.net In other comparative studies, polycrystalline BNA samples exhibited SHG efficiencies approximately 8.4 times higher than KDP and 2.3 times higher than urea (B33335). researchgate.net Another study confirmed that the SHG efficiency of a BNA crystal was twice that of KDP. researchgate.net

These findings underscore the potent second-order nonlinear optical response of BNA, making it a promising candidate for frequency conversion applications.

Enhancement Mechanisms of SHG

The high SHG efficiency of this compound is attributed to a combination of molecular and crystalline structural factors. These include a large molecular hyperpolarizability, the presence of intermolecular hydrogen bonds, and resonance enhancement effects.

The molecular structure of BNA, featuring a π-conjugated system with electron-donating and electron-withdrawing groups, gives rise to a large first hyperpolarizability (β), which is the microscopic origin of the second-order NLO effect. researchgate.net

Furthermore, the arrangement of BNA molecules in the crystal lattice, particularly the formation of intermolecular hydrogen bonds, plays a crucial role. These interactions contribute to a favorable acentric crystal packing, which is a prerequisite for a non-zero macroscopic second-order susceptibility (χ⁽²⁾). The anomalous enhancement of the d₃₃₃ tensor component, a measure of the NLO coefficient, is thought to be due to these interactions along the direction of the hydrogen bonds. researchgate.net

Resonance enhancement also contributes to the large NLO response. researchgate.net When the fundamental or second-harmonic frequency is close to an electronic absorption band of the material, the NLO coefficients can be significantly enhanced.

Polarization Dependencies of SHG

The efficiency of SHG in a single crystal of this compound is highly dependent on the polarization of the incident and second-harmonic light relative to the crystal's crystallographic axes. By studying these polarization dependencies, the relative magnitudes of the different components of the second-order nonlinear optical (d) tensor can be determined.

For BNA, which belongs to the orthorhombic crystal system with point group mm2, there are five non-vanishing d-tensor components. nih.gov Experimental studies on BNA single crystals have revealed the relative magnitudes of these components. It has been determined that the d₃₃₃ component is anomalously large, with a value of (17 ± 9) times that of the d₃₂₂ component. researchgate.net The other relationships observed are d₃₂₂ > d₃₁₁ and d₃₁₁ being close to zero. researchgate.net These findings highlight a significant anisotropy in the NLO response of BNA crystals.

Terahertz (THz) Wave Generation

This compound crystals are effective emitters of terahertz (THz) radiation, a region of the electromagnetic spectrum with numerous applications in spectroscopy, imaging, and sensing. researchgate.netresearchgate.netoptica.org BNA can generate THz waves through two primary nonlinear optical processes: difference frequency generation (DFG) and optical rectification (OR).

Difference Frequency Generation (DFG)

Difference frequency generation is a process where two incident laser beams with different frequencies (ω₁ and ω₂) interact within a nonlinear medium to produce a new wave at the difference frequency (ω_THz = ω₁ - ω₂). BNA has been successfully employed for widely tunable THz wave generation via DFG. optica.orgnih.govoptica.orgresearchgate.net

By mixing the outputs of a dual-wavelength optical parametric oscillator (OPO), tunable monochromatic THz radiation has been generated over a broad frequency range. optica.org One of the key advantages of BNA for DFG is its large second-order NLO coefficient, specifically d₃₃, which has been reported to be approximately 234 pm/V. optica.orgnih.govoptica.orgelsevierpure.com To achieve efficient DFG, a phase-matching condition must be satisfied, where the phase velocities of the interacting optical waves and the generated THz wave are matched. In BNA, a collinear type-0 phase-matching configuration is utilized, with pump wavelengths in the 0.7 to 1 µm range. optica.orgnih.govelsevierpure.com This has enabled the generation of THz waves in an impressively wide range, from 0.1 to 15 THz. optica.orgnih.govoptica.orgelsevierpure.com Further optimization of pump wavelengths has extended this range to 0.1 to 20 THz. researchgate.net

Optical Rectification (OR)

Optical rectification is another second-order nonlinear optical process that can generate THz pulses. In OR, an ultrashort laser pulse passes through a nonlinear medium, and the difference frequencies within the pulse's own bandwidth mix to produce a broadband THz pulse.

This compound has been shown to be an efficient material for THz pulse generation via optical rectification of near-infrared laser pulses. optica.orgnih.govresearchgate.net Studies have investigated the generation of THz radiation in BNA using intense 800 nm laser pulses. optica.orgnih.gov The efficiency of THz generation through OR in BNA has been compared to other well-known materials, and it has been demonstrated that BNA can be a more efficient THz emitter than crystals like ZnTe and GaP within certain frequency ranges. elsevierpure.com The generated THz radiation from BNA through optical rectification can have a spectral peak around 1 THz with a smooth beam profile. optica.org

Optimization of Pump Wavelengths and Phase-Matching Conditions for THz Generation in this compound

Efficient generation of terahertz waves in this compound (BNA) crystals through difference frequency generation (DFG) is critically dependent on the optimization of pump wavelengths and achieving suitable phase-matching conditions. Research has shown that a collinear type-0 phase-matching configuration, where the polarizations of all interacting waves are parallel to the crystal's c-axis, is effective for BNA. optica.orgresearchgate.net

The optimal pump wavelength range for THz generation in BNA-DFG systems is in the near-infrared, specifically between 700 nm and 1100 nm. optica.org To achieve phase-matching over a broad THz range from 0.1 to 20 THz, pump wavelengths are typically varied between 780 nm and 950 nm. optica.org Calculations of coherence length mapping have been instrumental in identifying the optimal phase-matching conditions. These maps reveal that for pump wavelengths between 800 nm and 1500 nm, a large coherence length is observed for THz frequencies between 0 and 1.2 THz. arxiv.org A notable band of large coherence length also exists around 4 THz for pump wavelengths between 1000 nm and 1100 nm. arxiv.org

Experimental demonstrations have confirmed these theoretical predictions. For instance, THz waves have been generated over a range of 0.1 to 15 THz by mixing the output of a KTP-OPO system with pump wavelengths between 860 nm and 902 nm. optica.org The efficiency of THz generation shows a clear dependence on the pump wavelength, with studies indicating a gradual decrease in efficiency as the pump wavelength increases for a constant pump energy. arxiv.org Conversely, the efficiency demonstrates a linear increase with rising pump energy density. arxiv.org

Wideband Tunability of THz Emission using this compound Crystals

A key advantage of this compound (BNA) crystals is their capability for generating widely tunable terahertz (THz) radiation. Through the process of difference frequency generation (DFG), BNA has been demonstrated to produce THz waves across an extensive frequency spectrum.

Initial reports showed a broad generation range from 0.1 to 15 THz. optica.orgresearchgate.netnih.govelsevierpure.com This was achieved by utilizing a dual-wavelength KTP-OPO as the pump source, with wavelengths tunable between 860 nm and 902 nm. optica.org Subsequent research focused on optimizing the pump wavelengths has further expanded this tunable range. By varying both pump wavelengths from 780 nm to 950 nm, the accessible THz frequency range was extended from 0.1 to 20 THz. optica.org This wide tunability is a significant feature, allowing a single BNA-based system to cover a substantial portion of the THz spectrum, which is advantageous for various spectroscopic applications. optica.org The ability to jump to any frequency within this range without continuous scanning provides significant flexibility. optica.org

The broad tunability is underpinned by the favorable phase-matching conditions that can be satisfied over this wide range of pump and THz frequencies. optica.org The low refractive index of BNA in both the optical and THz regions facilitates this broad phase-matching. optica.org This wideband tunability makes BNA a valuable material for developing versatile THz sources for applications in physics, biology, medicine, and security. optica.org

NLO Coefficient Determination and Comparison for this compound

The nonlinear optical (NLO) coefficients of this compound (BNA) are crucial parameters that quantify its efficiency in frequency conversion processes. The second-order electric susceptibility tensor of BNA, which belongs to the orthorhombic mm2 point group, has three non-zero independent elements under Kleinman's symmetry assumption: d₁₅, d₂₄, and d₃₃. optica.org

Absolute Magnitude Determination of Nonlinear Coefficients (e.g., d₂₄) for this compound

Determining the absolute magnitude of the NLO coefficients is essential for accurately predicting and optimizing the performance of BNA in NLO devices. Various studies have focused on measuring these coefficients.

One significant coefficient, d₂₄, has been determined through angle noncritical phase-matched Type II second-harmonic generation (SHG). optica.org In one study, the absolute magnitude of d₂₄ was measured to be 4.5 ± 0.2 pm/V at a fundamental wavelength of 0.6745 µm. optica.org Applying Miller's rule, this value corresponds to 5.5 ± 0.2 pm/V at 0.532 µm. optica.org This measurement was noted to be considerably smaller than a previously reported value of 15.6 ± 0.9 pm/V. optica.org

Another key coefficient, d₃₃, has been reported to be approximately 234 pm/V, which is noted as the largest value for any yellow NLO material. optica.orgresearchgate.netnih.govelsevierpure.com More recent and comprehensive characterization using the Maker fringe method on precisely processed (100) and (010) BNA crystal slabs has provided further values. For a pump wavelength of 1064 nm, d₃₃ was characterized to be 78.1 ± 1.6 pm/V. researchgate.net In the same study, the d₁₅ coefficient was determined to be 41.4 ± 0.8 pm/V. researchgate.net

These varying results highlight the importance of precise measurement techniques and crystal orientation for the accurate determination of NLO coefficients.

Comparative Analysis of NLO Performance of this compound with Reference Materials (e.g., KDP, DAST, MNA, Urea)

The performance of this compound (BNA) as a nonlinear optical (NLO) material is often benchmarked against other well-known organic and inorganic crystals.

Comparison with KDP and Urea: Powder second-harmonic generation (SHG) measurements have shown that BNA exhibits significantly higher efficiency than standard reference materials. One study found the SHG efficiency of BNA to be approximately 8.4 times higher than that of potassium dihydrogen phosphate (KDP) and 2.3 times higher than urea. researchgate.net Another investigation reported the SHG efficiency of BNA to be about 3 times that of KDP. researchgate.net A separate study confirmed the nonlinear optical property of BNA using the Kurtz powder technique and made a comparison of its SHG efficiency with KDP. researchgate.net

This comparative analysis underscores BNA's position as a highly efficient NLO material, outperforming common inorganic standards and rivaling other high-performance organic crystals in terms of nonlinear response and practical usability for THz applications.

Applications of N Benzyl 2 Methyl 4 Nitroaniline in Advanced Materials Science

N-benzyl-2-methyl-4-nitroaniline in Liquid Crystal Devices: Electro-Optical Response Improvements

The introduction of this compound as a dopant in nematic liquid crystals has been shown to significantly enhance the electro-optical response of liquid crystal devices. Research has demonstrated that doping with BNA can lead to faster response times, a critical factor in modern display technologies for reducing motion blur and crosstalk. mdpi.comnih.govresearchgate.net

Impact of this compound Doping on Liquid Crystal Dielectric Anisotropy (Δε)

Doping nematic liquid crystals with this compound has been observed to increase the dielectric anisotropy (Δε) of the liquid crystal mixture. One study reported a 6% increase in Δε with the addition of BNA. mdpi.comnih.gov This increase is attributed to the molecular structure of BNA, which enhances the molecular interaction energy and dipole moment of the liquid crystal mixture. nih.govresearchgate.net Density Functional Theory (DFT) calculations have confirmed that BNA dopants increase the dipole moment and polarization anisotropy, which in turn leads to an increase in the dielectric anisotropy of the mixture. mdpi.comnih.govresearchgate.netnih.gov A higher dielectric anisotropy can contribute to a lower threshold voltage, a desirable characteristic for liquid crystal displays. nih.govresearchgate.net

Table 1: Effect of BNA Doping on Dielectric Anisotropy (Δε)

| Dopant | Concentration | Change in Δε | Reference |

|---|

Effects of this compound Doping on Rotational Viscosity and Threshold Voltage of Liquid Crystals

A significant advantage of doping liquid crystals with this compound is the considerable reduction in both rotational viscosity and threshold voltage. Research has shown that BNA doping can decrease the rotational viscosity by as much as 44% and the threshold voltage by 25%. mdpi.comnih.gov The reduction in rotational viscosity is a key factor in achieving faster response times in liquid crystal devices. optica.orgnih.gov The decrease in threshold voltage is a result of both the reduced splay elastic constant and the increased dielectric anisotropy of the liquid crystal mixture. nih.govresearchgate.net This lower threshold voltage allows the liquid crystal to be switched at lower power, which is beneficial for energy efficiency in display applications.

Table 2: Impact of BNA Doping on Rotational Viscosity and Threshold Voltage

| Parameter | Percentage Decrease | Reference |

|---|---|---|

| Rotational Viscosity | 44% | mdpi.comnih.gov |